molecular formula C23H21N3O3 B2774476 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1396712-38-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2774476
CAS RN: 1396712-38-1
M. Wt: 387.439
InChI Key: DZEFDFXOLIDIOR-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthetic versatility of tetrahydroquinoline derivatives, highlighting their significance in the development of novel compounds with potential biological activities. For example, the synthesis of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline explores the biological effects of varying the position of the side chain in this tetracyclic series, showing that certain positions lead to compounds with cytotoxic activity (Deady et al., 2000)[https://consensus.app/papers/synthesis-cytotoxic-activity-carboxamide-derivatives-deady/996a94afbe955e5f9ba7b929f52a8676/?utm_source=chatgpt]. Additionally, the development of new synthetic routes to tetrahydroisoquinoline derivatives through Ugi-type reactions demonstrates the ongoing interest in expanding the toolkit for accessing this class of compounds (Ngouansavanh & Zhu, 2007)[https://consensus.app/papers/ibxmediated-ugitype-multicomponent-reactions-ngouansavanh/dfc26bca993557248c36ef0e0c52fb01/?utm_source=chatgpt].

Biological Activity

The research into tetrahydroisoquinoline derivatives extends beyond their synthesis to explore various biological activities, such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects. For instance, a study on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, indicating the potential for these compounds in therapeutic applications (Zablotskaya et al., 2013)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-psychotropic-zablotskaya/a7f117ed16435045906ea54e5d9e1098/?utm_source=chatgpt].

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the chemical structure of tetrahydroisoquinoline derivatives affect their biological activity. The synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands, for example, provide insights into the importance of specific structural features for binding to biological targets, offering a basis for the design of compounds with optimized activity (Wu et al., 2015)[https://consensus.app/papers/synthesis-evaluation-tetrahydroindazole-derivatives-wu/771d392771135dc8ab2d331887e69f6e/?utm_source=chatgpt].

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(19-14-21(29-25-19)15-8-9-15)24-18-10-11-20-17(13-18)7-4-12-26(20)23(28)16-5-2-1-3-6-16/h1-3,5-6,10-11,13-15H,4,7-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFDFXOLIDIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4CC4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.